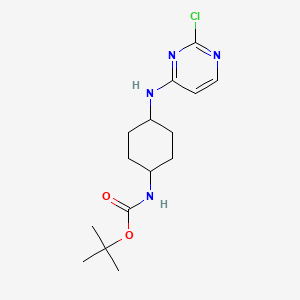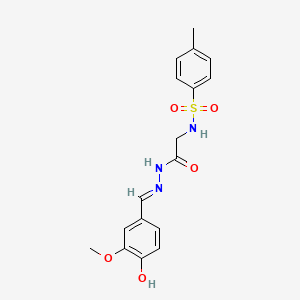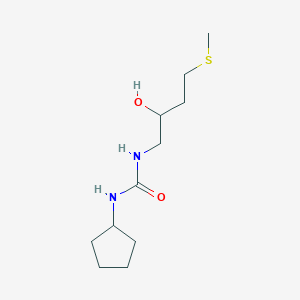
3-Methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisoxazole-4-carboxamide is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been synthesized and studied for its potential applications in the field of drug discovery .
Synthesis Analysis
The synthesis of isoxazole derivatives, including this compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In a study, the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid was used to synthesize a series of isoxazole–Carboxamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs . The specific structure contributes to its potential biological activities.Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is commonly used in the synthesis of isoxazole derivatives, including this compound .Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Synthesis
- 3-Methylisoxazole-4-carboxamide derivatives have been utilized as auxiliaries in palladium-catalyzed C(sp(3))-H bond activation. This process facilitates the formation of various γ-substituted non-natural amino acids, showcasing its utility in organic synthesis and drug development (Pasunooti et al., 2015).
Synthesis of Heterocyclic Compounds
- Research demonstrates the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, illustrating the compound's role in the synthesis of novel heterocyclic structures (Martins et al., 2002).
Multicomponent Chemical Reactions
- This compound derivatives have been employed in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions. This highlights their versatility in creating complex molecular structures, which can have various applications, including in the development of antibacterial agents (Murlykina et al., 2017).
Exploration in Pharmacology
- Certain isoxazole derivatives, including those related to this compound, have shown promising effects as disease-modifying antirheumatic drugs. They exert inhibitory effects on enzymes involved in pyrimidine synthesis, which are essential for immune cell functions (Knecht & Löffler, 1998).
Antinociceptive Potential
- Research on isoxazole carboxamide derivatives, including 3-substituted-isoxazole-4-carboxamide derivatives, has indicated their potential in pain management. These compounds display varying degrees of analgesic activity, offering insights into new avenues for pain treatment (Bibi et al., 2019).
Chemical Controlled-Release Formulations
- Derivatives of this compound have been used in the development of controlled-release formulations for agricultural chemicals. This demonstrates the compound's utility in creating more efficient and targeted delivery systems for fungicides (Tai et al., 2002).
Antitumor Agent Development
- Research on imidazotetrazines, including derivatives of this compound, has contributed to the development of novel broad-spectrum antitumor agents. These compounds show potential in creating new treatments for various types of cancer (Stevens et al., 1984).
Wirkmechanismus
Target of Action
3-Methylisoxazole-4-carboxamide is a type of isoxazole-based amide . Isoxazole-based amides have been found to exhibit potent anti-inflammatory properties . The primary target of these compounds is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators such as prostaglandins .
Mode of Action
The compound interacts with the active site of the COX-2 enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . The specific binding modes and interactions of the compound with COX-2 contribute to its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-2 disrupts the biochemical pathway that leads to the production of pro-inflammatory mediators . This disruption results in a decrease in inflammation, as these mediators are responsible for promoting inflammation in the body .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability . Preliminary in silico studies suggest that these derivatives have good oral drug-like behavior and non-toxic nature .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By inhibiting COX-2, the compound decreases the production of pro-inflammatory mediators, leading to reduced inflammation .
Biochemische Analyse
Biochemical Properties
Isoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some isoxazole-based amides were synthesized and evaluated for in vivo anti-inflammatory, ulcerogenic, and antimicrobial activity .
Cellular Effects
Isoxazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .
Temporal Effects in Laboratory Settings
Over 65% yields were obtained for each of the (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole derivatives and were recrystallized by the ethanol–water solution of varying compositions .
Dosage Effects in Animal Models
Some isoxazole-based amides were identified as potent anti-inflammatory agents in carrageenan-induced albino rat paw edema assay .
Metabolic Pathways
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Transport and Distribution
Small size of drug molecules assists in enhancing possibility of rapid diffusion through cell membranes .
Subcellular Localization
The knowledge of the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .
Eigenschaften
IUPAC Name |
3-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSLCGYMISJJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314959-75-5 |
Source


|
| Record name | 3-methylisoxazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide](/img/structure/B2785591.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2785598.png)




![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2785607.png)
![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)

![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)
